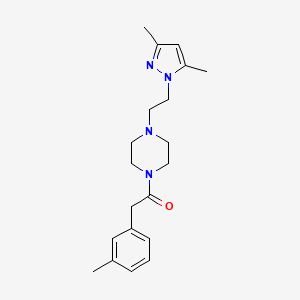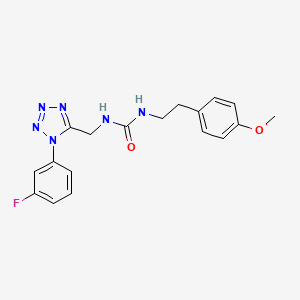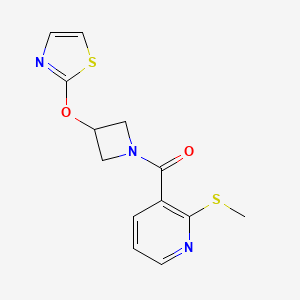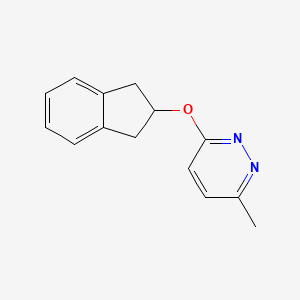![molecular formula C18H29FN4O B2414155 4-[4-[4-(2-Fluorethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)anilin CAS No. 1089279-63-9](/img/structure/B2414155.png)
4-[4-[4-(2-Fluorethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)anilin
Übersicht
Beschreibung
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FEPP belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
Boronsäure-Derivate in der organischen Synthese
Boronsäure-Derivate, einschließlich der Titelverbindung, dienen als wichtige Zwischenprodukte in der organischen Synthese. Ihre Anwendungen umfassen Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Hetero-Kupplungsreaktionen . Insbesondere trägt die einzigartige Struktur dieser Verbindung zu ihrer biologischen Aktivität und pharmakologischen Wirkung bei. Bemerkenswert ist, dass sie in der Bor-Neutroneneinfangtherapie und in Rückkopplungsregelungspolymeren für den Drogentransport zur Krebsbehandlung eingesetzt wurde.
Fluorhaltige Verbindungen in der Medizin
Fluorhaltige Verbindungen spielen eine zentrale Rolle in der Medizin. Unter den 200 weltweit meistverkauften Medikamenten enthalten 29 Fluor und haben die Zulassung der FDA erhalten . Die starke Elektronegativität von Fluor erhöht seine Affinität zu Kohlenstoff, was zu hoher biologischer Aktivität, Stabilität und Medikamentenresistenz führt. Unsere Titelverbindung mit ihrer Fluorethylgruppe steht im Einklang mit diesem Trend.
Amid-Lokalanästhetika und Krebsbehandlung
Amid-Lokalanästhetika finden breite Anwendung in der klinischen Krebsoperation. In-vivo-Studien und klinische Daten deuten darauf hin, dass diese Anästhetika positive Auswirkungen auf die Krebsbehandlung haben können. Die Amidfunktionalität der Titelverbindung positioniert sie gut für potenzielle therapeutische Anwendungen im Management von Krebs .
Späte Fluorierung zur Pyrazolsynthese
Die Spätfluorierung mit Selectfluor® bietet einen zuverlässigen Weg zu 4-Fluor-4-methyl-4H-pyrazolen. Während unsere Verbindung, 4-Fluor-4-methyl-3,5-diphenyl-4H-pyrazol (MFP), eine geringere Diels-Alder-Reaktivität aufweist als 4,4-Difluor-3,5-diphenyl-4H-pyrazol (DFP), zeigt sie eine höhere Stabilität in Gegenwart biologischer Nukleophile .
Eigenschaften
IUPAC Name |
4-[4-[4-(2-fluoroethyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJLMYXPDIHNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)

![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)

![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)
![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)
